molecular formula C10H14ClNO B3147948 1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine CAS No. 634149-53-4

1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine

Cat. No.: B3147948
CAS No.: 634149-53-4
M. Wt: 199.68 g/mol
InChI Key: LHVAFQHFLGRHOC-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and an ethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-(2-chloro-4-ethoxyphenyl)ethanone with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. The starting material, 1-(2-chloro-4-ethoxyphenyl)ethanone, is reacted with an amine source in the presence of a suitable reducing agent and catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding ethylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chloro and ethoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethan-1-amine: Similar structure but lacks the ethoxy group.

    1-(2-Chlorophenyl)ethan-1-amine: Similar structure but lacks the ethoxy group.

    1-(4-Ethoxyphenyl)ethan-1-amine: Similar structure but lacks the chloro group.

Uniqueness: 1-(2-Chloro-4-ethoxyphenyl)ethan-1-amine is unique due to the presence of both chloro and ethoxy groups on the phenyl ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-4-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVAFQHFLGRHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255500
Record name 2-Chloro-4-ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634149-53-4
Record name 2-Chloro-4-ethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634149-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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